Cas no 81797-27-5 ( )

  structure
  structure
商品名: 
CAS番号:81797-27-5
MF:C23H23N3O2
メガワット:373.447625398636
CID:987125
PubChem ID:4037170

  化学的及び物理的性質

名前と識別子

    • [5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2':4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione
    • (5aR,13aR,14aS)-14a-(1,1-Dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydroindolo[3′,2′:4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione (ACI)
    • Indolo[3′,2′:4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, [5aR-(5aα,13aβ,14aα)]- (ZCI)
    • Aszonalenin
    • Aszonalenine
    • NSC 374337
    • 81797-27-5
    • NSC374337
    • DTXSID50398686
    • 10-(2-Methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
    • CHEBI:206347
    • DA-50759
    • 0V5DQ674AU
    • CS-0079843
    • [5aR,(+)]-14abeta-(1,1-Dimethyl-2-propenyl)-5abeta,13aalpha,14,14a-tetrahydroindolo[3',2':4,5]pyrrolo[2,1-c][1,4]benzodiazepine-7,13(5H,12H)-dione
    • INDOLO(3',2':4,5)PYRROLO(2,1-C)(1,4)BENZODIAZEPINE-7,13(5H,12H)-DIONE, 14A-(1,1-DIMETHYL-2-PROPENYL)-5A,13A,14,14A-TETRAHYDRO-, (5AR-(5A.ALPHA.,13A.BETA.,14A.ALPHA.))-
    • UNII-0V5DQ674AU
    • CHEBI:192681
    • NSC-374337
    • (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
    • Indolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, (5aR,13aR,14aS)-
    • Aszonalenine, (+)-
    • (5aR,13aR,14aS)-14a-(1,1-Dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydroindolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione
    • [5aR,(+)]-14abeta-(1,1-Dimethyl-2-propenyl)-5abeta,13aalpha,14,14a-tetrahydroindolo[3',2'
    • Indolo(3',2':4,5)pyrrolo(2,1-C)(1,4)benzodiazepine-7,13(5H,12H)-dione, 14a-(1,1-dimethyl-2-propenyl)-5a,13a,14,14a-tetrahydro-, (5ar-(5aalpha,13abeta,14aalpha))-
    • (2R,3S,11R)-aszonalenin
    • (2R,3S,11R)-aszonalenin zwitterion
    • HY-123006
    •  
    • インチ: 1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)/t18-,21-,23+/m1/s1
    • InChIKey: AVLMMDWEIUEKEK-AAIMPIBUSA-N
    • ほほえんだ: C([C@@]12C3C=CC=CC=3N[C@@H]1N1C(=O)C3C=CC=CC=3NC(=O)[C@H]1C2)(C)(C)C=C

計算された属性

  • せいみつぶんしりょう: 373.17902698g/mol
  • どういたいしつりょう: 373.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 61.4Ų

  価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69970-5mg
Aszonalenin
81797-27-5 98%
5mg
¥11479.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69970-1mg
Aszonalenin
81797-27-5 98%
1mg
¥2979.00 2022-04-26
BioAustralis
BIA-A1686-1 mg
Aszonalenin
81797-27-5 >95% by HPLC
1mg
$209.00 2023-07-10
BioAustralis
BIA-A1686-5mg
Aszonalenin
81797-27-5 >95% by HPLC
5mg
$790.00 2024-07-19
1PlusChem
1P00GD41-1mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
1mg
$203.00 2025-02-27
1PlusChem
1P00GD41-5mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
5mg
$851.00 2024-04-21
A2B Chem LLC
AH62689-1mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
1mg
$183.00 2024-04-19
BioAustralis
BIA-A1686-1mg
Aszonalenin
81797-27-5 >95% by HPLC
1mg
$225.00 2024-07-19
A2B Chem LLC
AH62689-5mg
[5aR,(+)]-14aβ-(1,1-Dimethyl-2-propenyl)-5aβ,13aα,14,14a-tetrahydroindolo[3',2'
81797-27-5 ≥95%
5mg
$640.00 2024-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912733-1mg
Aszonalenin (NSC 374337)
81797-27-5 98%
1mg
¥4,649.40 2022-09-29

  合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Calcium chloride Catalysts: Dimethylallyltransferase Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Stereospecific synthesis of aszonalenins by using two recombinant prenyltransferases
Yin, Wen-Bing; et al, Practical Methods for Biocatalysis and Biotransformations 2, 2012, 254, 254-258

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide ,  9-Hexyl-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, 0 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  6-Chlorodibenzo[d,f][1,3,2]dioxaphosphepin Solvents: Tetrahydrofuran ;  40 min, 24 °C; 6 min, 0 °C
1.3 3 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
2.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
2.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
2.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
リファレンス
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
1.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
1.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
リファレンス
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Glycerol ,  Calcium chloride Catalysts: Dimethylallyltransferase Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Stereospecific synthesis of aszonalenins by using two recombinant prenyltransferases
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2202-2207

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 20 min, 0 °C
1.2 0 °C → 23 °C; 4 h, 23 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide ,  9-Hexyl-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  10 min, 0 °C
2.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  6-Chlorodibenzo[d,f][1,3,2]dioxaphosphepin Solvents: Tetrahydrofuran ;  40 min, 24 °C; 6 min, 0 °C
2.3 3 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  0 °C
3.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 h, 25 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
3.3 Reagents: Trimethylaluminum Solvents: Toluene ;  0 °C; 1 h, 0 °C
3.4 Solvents: Methanol ;  1 h, 0 °C → 25 °C
3.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, 25 °C
リファレンス
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al, Journal of the American Chemical Society, 2014, 136(48), 16756-16759

  Raw materials

  Preparation Products

  関連文献

おすすめ記事

推奨される供給者
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.